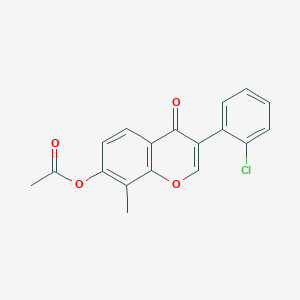![molecular formula C14H21NO B5700229 1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)
1-[2-(3-methylphenoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-methylphenoxy)ethyl]piperidine, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 1-[2-(3-methylphenoxy)ethyl]piperidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to certain receptors in the brain, including the dopamine transporter, which is involved in the regulation of dopamine levels. By modulating the activity of these receptors, this compound can affect the release and reuptake of neurotransmitters, leading to changes in brain activity and behavior.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to affect the activity of certain enzymes and proteins in the brain. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(3-methylphenoxy)ethyl]piperidine in lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells in the brain, which may limit its use in certain types of experiments.
Future Directions
There are many potential directions for future research on 1-[2-(3-methylphenoxy)ethyl]piperidine. One area of interest is in the development of new treatments for neurological disorders, such as depression and addiction. Another area of research is in the study of the biochemical and physiological effects of this compound, which may lead to a better understanding of its mechanism of action and potential therapeutic uses. Additionally, further research is needed to explore the potential toxicity of this compound and to develop new methods for minimizing its toxicity in lab experiments.
Synthesis Methods
The synthesis of 1-[2-(3-methylphenoxy)ethyl]piperidine involves the reaction of 3-methylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours to yield the desired product. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
1-[2-(3-methylphenoxy)ethyl]piperidine has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have a significant effect on the central nervous system. Studies have demonstrated that this compound can modulate the activity of certain neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This makes this compound a potential candidate for the treatment of a variety of neurological disorders, including depression, anxiety, and addiction.
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-6-5-7-14(12-13)16-11-10-15-8-3-2-4-9-15/h5-7,12H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWGPKMQNUEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)

![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)




phosphinic acid](/img/structure/B5700205.png)




![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
